molecular formula C13H13NO B078794 N-methyl-3-phenoxyaniline CAS No. 13024-17-4

N-methyl-3-phenoxyaniline

Cat. No.: B078794
CAS No.: 13024-17-4
M. Wt: 199.25 g/mol
InChI Key: FKZGXKPPJDVPEP-UHFFFAOYSA-N
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Description

N-Methyl-3-phenoxyaniline, also known by its IUPAC name N-methyl-N-(3-phenoxyphenyl)amine, is an organic compound with the molecular formula C13H13NO and a molecular weight of 199.25 g/mol . This compound is characterized by the presence of a phenoxy group attached to an aniline moiety, with a methyl group substituting one of the hydrogen atoms on the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Methyl-3-phenoxyaniline can be synthesized through several synthetic routes. One common method involves the reaction of 3-phenoxyaniline with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can significantly improve the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: N-Methyl-3-phenoxyaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-Methyl-3-phenoxyaniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-methyl-3-phenoxyaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Uniqueness: N-Methyl-3-phenoxyaniline is unique due to the specific positioning of the phenoxy group, which influences its reactivity and interaction with other molecules. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis .

Biological Activity

N-methyl-3-phenoxyaniline (CAS Number: 13024-17-4) is an organic compound characterized by a methyl group attached to the nitrogen atom of an aniline structure, along with a phenoxy group at the 3-position of the aromatic ring. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, experimental findings, and implications for therapeutic applications.

This compound has the molecular formula C₁₃H₁₃NO and a molecular weight of approximately 201.25 g/mol. Its structure can be described as follows:

  • Aniline Base : A phenyl group attached to an amino group.
  • Methyl Group : A methyl substituent on the nitrogen atom enhances lipophilicity.
  • Phenoxy Group : A phenyl ether that contributes to its reactivity and biological interactions.

The biological activity of this compound is attributed to its interaction with various cellular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to antimicrobial and anticancer effects.
  • Apoptosis Induction : Studies indicate that this compound can induce apoptosis in cancer cells, particularly in prostate adenocarcinoma and lung cancer cell lines .
  • Interaction with Cytochrome P450 : Research suggests that this compound may affect drug metabolism by interacting with cytochrome P450 enzymes, which are crucial for the detoxification processes in the body .

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various bacterial and fungal strains. In comparative studies, it has shown effectiveness against both Gram-positive and Gram-negative bacteria as well as several fungi.

Microorganism TypeActivity Observed
Gram-positive BacteriaActive
Gram-negative BacteriaActive
FungiGood antifungal activity

These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various experimental models:

  • Cell Viability Assays : The MTT assay demonstrated that treatment with this compound significantly reduces cell viability in prostate adenocarcinoma (PC-3) and lung cancer (A549) cell lines .
  • Mechanistic Studies : The compound induces cell death via apoptosis, as evidenced by dual staining techniques (acridine orange/ethidium bromide) that reveal drastic cell death rates in treated cells .

Study 1: Antimicrobial Evaluation

A series of derivatives based on this compound were synthesized and evaluated for their antimicrobial properties. Among these derivatives, some exhibited higher activity than others against selected bacterial strains, indicating that structural modifications can enhance biological activity .

Study 2: Cancer Cell Proliferation

In vitro studies using polymeric nanocomposites derived from phenoxyaniline showed promising results in inhibiting the proliferation of cancer cells. The incorporation of nanoclay facilitated enhanced drug delivery and bioavailability, leading to improved therapeutic outcomes .

Properties

IUPAC Name

N-methyl-3-phenoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-14-11-6-5-9-13(10-11)15-12-7-3-2-4-8-12/h2-10,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKZGXKPPJDVPEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=CC=C1)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50609340
Record name N-Methyl-3-phenoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50609340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13024-17-4
Record name N-Methyl-3-phenoxybenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13024-17-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-3-phenoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50609340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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